[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methylbutenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone typically involves the reaction of 4-hydroxyacetophenone with isoprene under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the hydroxy group on the aromatic ring activates the position for electrophilic substitution by the isoprene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic and aliphatic components can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]propanoic acid: Similar structure but with an additional carboxylic acid group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(E)-4-Hydroxy-3-methylbut-2-enyl phosphate: Similar structure but with a phosphate group.
Uniqueness
The uniqueness of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and ketone groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
63565-02-6 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-13(2)8-9-15-12-16(10-11-17(15)19)18(20)14-6-4-3-5-7-14/h3-8,10-12,19H,9H2,1-2H3 |
InChI Key |
QXDDSVZXKOAVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.